2-Chloro-1-(4-ethoxyphenyl)propan-1-one
Description
2-Chloro-1-(4-ethoxyphenyl)propan-1-one is a substituted propanone derivative characterized by a ketone group at the 1-position, a chlorine atom at the 2-position, and a 4-ethoxyphenyl substituent at the same carbon. Similar compounds, such as 4-fluorophenyl and 4-methoxyphenyl analogs, are documented in pharmacological and synthetic studies, suggesting this compound may share applications in medicinal chemistry or organic synthesis .
Properties
IUPAC Name |
2-chloro-1-(4-ethoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-3-14-10-6-4-9(5-7-10)11(13)8(2)12/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMNMHPSWYPAHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C(C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501273087 | |
| Record name | 1-Propanone, 2-chloro-1-(4-ethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501273087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
790270-99-4 | |
| Record name | 1-Propanone, 2-chloro-1-(4-ethoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=790270-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 2-chloro-1-(4-ethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501273087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-ethoxyphenyl)propan-1-one typically involves the chlorination of 1-(4-ethoxyphenyl)propan-1-one. This can be achieved through the reaction of 1-(4-ethoxyphenyl)propan-1-one with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at a temperature range of 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-1-(4-ethoxyphenyl)propan-1-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-ethoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide (NaOCH3) or ammonia (NH3) in anhydrous conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic substitution: Formation of substituted ketones or alcohols.
Reduction: Formation of 1-(4-ethoxyphenyl)propan-1-ol.
Oxidation: Formation of 4-ethoxybenzoic acid or other oxidized derivatives.
Scientific Research Applications
2-Chloro-1-(4-ethoxyphenyl)propan-1-one is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceutical compounds with therapeutic properties.
Industry: As a precursor in the manufacture of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-ethoxyphenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Key Observations :
- Substituent Impact on Polarity : The ethoxy group in the target compound likely increases hydrophobicity compared to fluoro or methoxy analogs, affecting solubility and membrane permeability .
- Biological Activity: Fluorinated analogs (e.g., 4-FMC) exhibit central nervous system activity due to their structural similarity to cathinones, suggesting that the ethoxy variant may have modified receptor interactions .
- Synthetic Utility: Chlorinated propanones are common intermediates in chalcone synthesis, as seen in 3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one .
Crystallographic and Spectroscopic Comparisons
- NMR Data : Analogous compounds, such as 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one, show characteristic proton environments (e.g., aromatic protons at δ 7.3–7.5 ppm and carbonyl carbons at ~200 ppm), which can guide spectral interpretation .
Pharmacological Potential
- Antimicrobial Activity : Methoxy and ethoxy substituents in chalcones correlate with antimicrobial efficacy, warranting exploration for the target compound .
Biological Activity
2-Chloro-1-(4-ethoxyphenyl)propan-1-one, with the chemical formula CHClO and a molecular weight of 212.67 g/mol, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
| Property | Value |
|---|---|
| Molecular Formula | CHClO |
| Molecular Weight | 212.67 g/mol |
| CAS Number | 790270-99-4 |
| Appearance | White to off-white solid |
Antimicrobial Properties
Research indicates that 2-Chloro-1-(4-ethoxyphenyl)propan-1-one exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, including multidrug-resistant (MDR) pathogens. The minimum inhibitory concentration (MIC) values were determined to assess its potency.
Table: Antimicrobial Activity of 2-Chloro-1-(4-ethoxyphenyl)propan-1-one
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
The compound's mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways, which is common among many antimicrobial agents .
Anticancer Activity
In addition to its antimicrobial properties, 2-Chloro-1-(4-ethoxyphenyl)propan-1-one has been investigated for anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting potential as a therapeutic agent.
Case Study: Apoptosis Induction in Cancer Cells
A recent study demonstrated that treatment with this compound led to a significant increase in apoptotic markers in breast cancer cell lines. Flow cytometry analysis revealed that the compound increased the percentage of cells undergoing apoptosis by approximately 40% compared to the control group.
The biological activity of 2-Chloro-1-(4-ethoxyphenyl)propan-1-one is primarily attributed to its ability to interact with specific molecular targets within cells. The chloro group enhances its electrophilic character, allowing it to form covalent bonds with nucleophilic sites in proteins and enzymes.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress, leading to cellular damage and apoptosis.
- Membrane Disruption : The lipophilic nature allows it to integrate into cellular membranes, disrupting their integrity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
